molecular formula C21H16N4OS B1249074 Cycloshermilamine D

Cycloshermilamine D

Cat. No.: B1249074
M. Wt: 372.4 g/mol
InChI Key: GPZYPHQBECMNGO-UHFFFAOYSA-N
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Description

Cycloshermilamine D is a pyridoacridine alkaloid isolated from the marine tunicate Cystodytes violatinctus . Its structure was rigorously elucidated using a combination of computational and spectroscopic methods. The ACD/Structure Elucidator system analyzed 1D/2D NMR data (COSY, HSQC, HMBC) and molecular formula, generating 263 candidate structures. This compound ranked first among these candidates, with density functional theory (DFT) calculations (mPW1PW91/6-311 + G(2d,p)) confirming its lowest root mean square deviation (RMSD) for ¹³C chemical shifts, solidifying its structural identity .

This compound belongs to a class of marine alkaloids known for complex polycyclic frameworks and bioactivity, though specific biological activities of this compound remain understudied. Its isolation from Cystodytes species aligns with the tunicate family’s prolific production of bioactive alkaloids .

Properties

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

21-(dimethylamino)-17-thia-1,11,14-triazahexacyclo[10.9.2.02,7.08,23.013,18.019,22]tricosa-2,4,6,8(23),9,11,13(18),19(22),20-nonaen-15-one

InChI

InChI=1S/C21H16N4OS/c1-24(2)16-9-13-20-17-12(11-5-3-4-6-14(11)25(16)20)7-8-22-18(17)19-21(13)27-10-15(26)23-19/h3-9H,10H2,1-2H3,(H,23,26)

InChI Key

GPZYPHQBECMNGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C3N1C4=CC=CC=C4C5=C3C(=NC=C5)C6=C2SCC(=O)N6

Synonyms

cycloshermilamine D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloshermilamine D shares structural and biosynthetic origins with other pyridoacridine and cyclopeptine alkaloids. Below is a detailed comparison:

Structural Similarities and Differences

Compound Source Core Structure Key Functional Groups Bioactivity Reference ID
This compound Cystodytes violatinctus Pyridoacridine Nitrogenous heterocycles, fused rings Underexplored (potential antitumor)
Shermilamine B Cystodytes dellechiajei Pyridoacridine Similar fused rings, hydroxylation Antitumor, antimicrobial
Cystodytins A–C Cystodytes dellechiajei Tetracyclic aromatic Aromatic amines, halogenation Antitumor, cytotoxic
Ascididemin Various tunicates Pentacyclic pyridoacridine Extended π-conjugated system DNA intercalation, antitumor
Buxus alkaloids Buxus spp. (terrestrial plants) Cyclopeptine Methylated amines, ester groups Antiparasitic, cytotoxic
  • Pyridoacridine Alkaloids : this compound, Shermilamine B, and Ascididemin share fused nitrogen-containing rings, but differ in substituents. Ascididemin’s pentacyclic system enhances DNA intercalation, whereas this compound’s simpler structure may limit this interaction .
  • Biosynthetic Origin : this compound and cystodytins derive from marine tunicates, while Buxus alkaloids originate from terrestrial plants, reflecting divergent evolutionary pathways .

Computational Elucidation

This compound’s structural confirmation relied on advanced computational tools (ACD/SE and DFT), unlike older methods used for analogs like ascididemin, which were resolved via X-ray crystallography . This highlights modern trends in structural biology for proton-deficient or flexible molecules.

Bioactivity Gaps

Its lower structural complexity compared to ascididemin may limit potency, warranting further pharmacological screening .

Q & A

Q. What spectroscopic and computational methodologies are critical for determining the structure of cycloshermilamine D?

this compound's structure was resolved using a combination of 1D/2D NMR (COSY, HSQC, HMBC) and density functional theory (DFT) calculations. The ACD/Structure Elucidator system generated 263 candidate structures from experimental data (molecular formula, NMR spectra), with this compound ranked first. DFT calculations at the mPW1PW91/6-311+G(2d,p) level confirmed the structure by minimizing root mean square deviation (RMSD) for 13C chemical shifts (13C RMSD = 1.3 ppm) and maximum deviation (<3 ppm) compared to alternatives .

Q. What are the key challenges in isolating this compound from marine sources?

Isolation requires advanced chromatographic techniques (e.g., HPLC, flash chromatography) due to its low abundance in Cystodytes violatinctus and structural similarity to co-occurring pyridoacridine alkaloids. Fractionation guided by bioactivity or NMR fingerprinting is essential to avoid misidentification .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via high-resolution mass spectrometry (HRMS) and 1H/13C NMR spectral matching against published data. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures >95% purity, critical for reproducible bioactivity studies .

Advanced Research Questions

Q. How do computational methods resolve ambiguities in this compound’s structural elucidation?

When experimental NMR data yield multiple candidate structures (e.g., four isomers with similar 13C deviations), DFT-based chemical shift calculations differentiate isomers by quantifying deviations. For this compound, the correct structure showed the lowest 13C RMSD (1.3 ppm vs. 1.8–2.1 ppm for alternatives), resolving configurational uncertainty without additional experiments .

Q. What experimental designs address contradictions in bioactivity data for this compound?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, solvent interference). Rigorous controls include:

  • Dose-response curves (IC50/EC50) across multiple cell lines.
  • Solvent-matched negative controls (e.g., DMSO ≤0.1%).
  • Orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification) .

Q. What synthetic strategies are explored for this compound, given its structural complexity?

Total synthesis focuses on constructing the pyridoacridine core via:

  • Key step : Pictet-Spengler cyclization to form the tetracyclic scaffold.
  • Challenges : Stereochemical control at C-3 and C-14, and introducing the thioether bridge.
  • Approach : Fragment coupling (e.g., Suzuki-Miyaura for aryl-thioether linkage) followed by late-stage functionalization .

Q. How can researchers optimize NMR data acquisition for proton-deficient regions in this compound?

Proton-deficient areas (e.g., aromatic rings with heavy atoms) require:

  • Long acquisition times in 13C DEPT-135 to enhance signal-to-noise.
  • 1H-13C HMBC with extended delays (≥100 ms) to detect long-range couplings.
  • Cryoprobes or dynamic nuclear polarization (DNP) for low-concentration samples .

Methodological Guidelines

Q. How should conflicting NMR data be reported in structural studies?

Disclose all candidate structures and their DFT-predicted shifts in supplementary materials. Use tables comparing experimental vs. calculated shifts, highlighting outliers (>3 ppm). Transparent reporting avoids misinterpretation .

Q. What statistical frameworks are recommended for analyzing bioactivity data reproducibility?

Apply Bland-Altman plots to assess inter-assay variability and Cohen’s κ coefficient for inter-operator agreement. For dose-response studies, use nonlinear regression (e.g., Hill equation) with 95% confidence intervals .

Q. How can researchers ensure ethical compliance in marine natural product studies?

  • Obtain permits for specimen collection under CITES and Nagoya Protocol.
  • Acknowledge source organisms in publications (e.g., Cystodytes violatinctus).
  • Deposit vouchers in accredited marine biodiversity repositories .

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